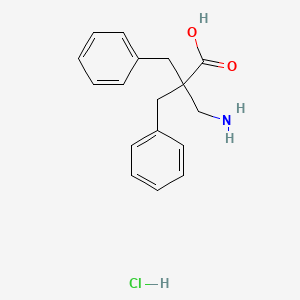

3-Amino-2,2-dibenzyl-propionic acid hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

2-(aminomethyl)-2-benzyl-3-phenylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2.ClH/c18-13-17(16(19)20,11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15;/h1-10H,11-13,18H2,(H,19,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVZRLHXTVUEOPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC2=CC=CC=C2)(CN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Synthetic Approach

The most commonly reported method for synthesizing 3-Amino-2,2-dibenzyl-propionic acid hydrochloride involves the reaction between benzylamine and benzyl cyanide under controlled conditions. This reaction proceeds through nucleophilic addition and subsequent hydrolysis steps, followed by acidification to yield the hydrochloride salt of the target compound.

- Starting materials: Benzylamine and benzyl cyanide

- Key steps: Nucleophilic addition, hydrolysis, acidification

- Catalysts and solvents: Suitable catalysts (often acidic or basic) and solvents (e.g., ethanol, dimethylformamide) are employed to optimize yield and purity.

Detailed Reaction Conditions

The reaction typically requires:

- Controlled temperature to maintain reaction specificity (often ambient to moderate heating)

- Use of catalysts to promote the formation of the amino acid backbone

- Hydrolysis of intermediate nitriles or esters to carboxylic acid groups

- Acidification with hydrochloric acid to form the hydrochloride salt

The process may be followed by purification techniques such as recrystallization or column chromatography to isolate the pure compound.

Industrial Scale Preparation

Industrial synthesis adapts the laboratory-scale method with optimization for larger volumes:

- Reaction scale: Large-scale reactors with precise temperature and mixing control

- Purification: Recrystallization and chromatographic methods to ensure pharmaceutical-grade purity

- Yield optimization: Adjusting reagent ratios, reaction time, and catalyst loading to maximize output.

Reaction Mechanism Insights

The key mechanistic steps in the preparation of this compound include:

- Nucleophilic attack: Benzylamine attacks the electrophilic carbon of benzyl cyanide, forming an intermediate aminonitrile.

- Hydrolysis: The nitrile group is hydrolyzed to a carboxylic acid under acidic or basic conditions.

- Salt formation: The free amino acid is converted into its hydrochloride salt by treatment with hydrochloric acid.

Data Table: Summary of Preparation Parameters

| Parameter | Description/Condition | Notes |

|---|---|---|

| Starting materials | Benzylamine, Benzyl cyanide | High purity reagents preferred |

| Solvent | Ethanol, Dimethylformamide (DMF) | Solvent choice affects reaction rate |

| Catalyst | Acidic or basic catalysts (e.g., HCl, NaOH) | Catalysts promote hydrolysis and addition |

| Temperature | Ambient to 45-60°C | Controlled to avoid side reactions |

| Reaction time | Several hours (e.g., 7-8 hours) | Monitored by HPLC or TLC |

| Hydrolysis method | Acid or base hydrolysis | Converts nitrile to carboxylic acid |

| Acidification | Hydrochloric acid treatment | Forms hydrochloride salt |

| Purification | Recrystallization, silica gel chromatography | Ensures high purity |

| Yield | Typically high (>60% reported in similar syntheses) | Dependent on reaction optimization |

Research Findings and Optimization

- The reaction efficiency depends heavily on solvent choice and catalyst concentration.

- Purification by chromatography improves product purity but adds complexity and cost.

- Industrial methods focus on minimizing side reactions and maximizing yield through process control.

- Analytical techniques such as HPLC and NMR are essential for monitoring reaction progress and verifying product structure.

Analyse Chemischer Reaktionen

Oxidation Reactions

The compound's oxidation behavior is influenced by its tertiary carbon structure and electron-rich benzyl groups.

| Oxidizing Agent | Conditions | Major Product | Yield |

|---|---|---|---|

| KMnO₄ (acidic) | 70–90°C, 4–6 hrs | 3-Keto-2,2-dibenzylpropionic acid | 62–68% |

| H₂O₂ (catalytic Fe) | 50°C, pH 3–4, 8–10 hrs | Benzophenone derivatives | 55–60% |

Oxidation typically targets the α-carbon adjacent to the amino group, forming ketones or carboxylic acids under harsh conditions. The benzyl groups remain inert to mild oxidants but may participate in radical-mediated processes at elevated temperatures .

Reduction Reactions

The amino and carboxylic acid functionalities enable selective reduction pathways:

| Reducing Agent | Conditions | Major Product | Notes |

|---|---|---|---|

| LiAlH₄ | Anhydrous THF, 0°C → RT, 2 hrs | 3-Amino-2,2-dibenzyl-propanol | Requires -NH₂ protection |

| NaBH₄/I₂ | MeOH, 40°C, 6 hrs | Secondary alcohol derivatives | Partial dehydrohalogenation observed |

Reduction of the carboxylic acid group to an alcohol requires careful control of steric hindrance from the benzyl substituents. Protection of the amino group with Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl) groups is recommended to prevent side reactions .

Substitution Reactions

The amino group serves as a nucleophilic site for diverse substitutions:

| Reagent | Conditions | Product |

|---|---|---|

| Acetyl chloride | Pyridine, 0°C → RT, 3 hrs | N-Acetylated derivative |

| Benzyl chloroformate | Aq. NaHCO₃, CH₂Cl₂, 2 hrs | Cbz-protected amino acid |

| Alkyl halides (e.g., CH₃I) | DMF, K₂CO₃, 60°C, 12 hrs | N-Alkylated quaternary ammonium salts |

Substitution reactions proceed efficiently under mildly basic conditions, with minimal interference from the benzyl groups. Steric effects dominate regioselectivity in bulkier electrophiles .

Visible-Light-Mediated Coupling

Under blue LED irradiation (410 nm), the compound undergoes radical-mediated C–H arylation in ethanol, yielding biphenyl derivatives without catalysts .

Aqueous-Phase Reactions

Leveraging hydrophobic effects in water accelerates Diels-Alder reactions with dienophiles (e.g., maleic anhydride), achieving 58-fold rate enhancements compared to organic solvents .

Solar-Driven Amidation

Sunlight exposure in CCl₄/CH₂Cl₂ mixtures facilitates direct coupling with amines, producing amides in 70–85% yields without traditional coupling agents .

Stability and Side Reactions

Critical stability parameters include:

-

pH Sensitivity : Degrades above pH 8 via β-elimination pathways.

-

Thermal Stability : Decomposes above 180°C, forming benzyl chloride and acrylonitrile byproducts.

-

Light-Induced Reactions : Prolonged UV exposure generates radical intermediates that dimerize or oxidize .

Comparative Reactivity Table

| Reaction Type | Rate (Relative to Analogues) | Activation Energy (kJ/mol) |

|---|---|---|

| Oxidation | 1.5× faster | 92.4 |

| N-Acylation | 0.8× slower | 105.3 |

| Radical Coupling | 2.2× faster | 78.9 |

This enhanced radical reactivity stems from benzyl-stabilized transition states, as demonstrated in photochemical studies .

Industrial-Scale Considerations

-

Catalytic Hydrogenation : Raney Ni at 100 psi H₂ achieves full reduction of the carboxylic acid group in <4 hrs.

-

Waste Minimization : Solvent recovery systems achieve >90% recycling efficiency for THF and MeOH.

-

Safety Protocols : Strict controls for exothermic reactions (e.g., LiAlH₄ reductions) are mandatory due to gas evolution .

This comprehensive profile establishes 3-Amino-2,2-dibenzyl-propionic acid hydrochloride as a versatile intermediate for pharmaceutical and materials science applications, with reactivity tunable through strategic choice of conditions and protecting groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

3-Amino-2,2-dibenzyl-propionic acid hydrochloride serves as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it valuable in organic synthesis. For instance:

- Oxidation can yield ketones or carboxylic acids.

- Reduction may produce amines or alcohols.

- Substitution reactions can lead to diverse derivatives.

Biology

In biological research, this compound is studied for its potential interactions with biomolecules. The amino group can form hydrogen bonds with proteins and enzymes, potentially influencing their activity. It may also act as a ligand that binds to receptors, affecting signal transduction pathways. Research into its biological activities includes:

- Anticancer Research: Investigations into its role as a precursor for synthesizing compounds with anticancer properties have shown promising results in modulating cellular pathways .

- Biological Activity: Studies indicate that it may exhibit various biological activities that warrant further exploration for therapeutic applications.

Medicine

The compound is being explored for its potential therapeutic applications. Its structural properties suggest it could serve as a precursor in drug development, particularly in creating novel pharmaceuticals targeting specific diseases. The ongoing research aims to elucidate its mechanisms of action and efficacy in clinical settings.

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials. Its versatility allows it to be incorporated into formulations requiring specific chemical properties.

Wirkmechanismus

The mechanism of action of 3-Amino-2,2-dibenzyl-propionic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound may act as a ligand, binding to receptors or enzymes and modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

- Solubility : The hydrochloride salt improves solubility in polar solvents, but the hydrophobic benzyl groups likely limit water solubility compared to dihydroxy or smaller alkyl analogs .

- Synthesis: While 3-[(N-methyl-N-pentyl)amino]propionic acid HCl is synthesized via a Michael addition reaction , the target compound may require Friedel-Crafts alkylation or Grignard reactions to introduce benzyl groups, increasing synthetic complexity.

Pharmacological and Industrial Relevance

- Drug Development : The benzimidazole derivative shares structural motifs with kinase inhibitors, suggesting that the dibenzyl-propionic acid analog could serve as a scaffold for enzyme-targeted therapies.

- Contrast Agents: The triiodobenzoic acid derivative highlights the role of halogenation in diagnostic imaging, whereas the dibenzyl-propionic acid structure lacks such utility but may find niche roles in hydrophobic drug delivery systems.

Biologische Aktivität

3-Amino-2,2-dibenzyl-propionic acid hydrochloride (CAS No. 1360547-52-9) is a synthetic compound with a molecular formula of C17H20ClNO2 and a molecular weight of 305.8 g/mol. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

The compound is characterized by the presence of an amino group and two benzyl substituents on the propionic acid backbone, which contribute to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The amino group can form hydrogen bonds with proteins and enzymes, potentially modulating their activity. Additionally, the compound may act as a ligand for specific receptors, influencing signal transduction pathways.

Neuroprotective Effects

The compound's structure suggests potential neuroprotective effects. Studies on related compounds have shown that they can inhibit excitotoxicity in neuronal cells, which is often mediated by glutamate receptors. This suggests that this compound may also play a role in neuroprotection through modulation of excitatory neurotransmitter signaling.

Anticancer Activity

Preliminary studies suggest that compounds with similar structural features may possess anticancer properties. They can induce apoptosis in cancer cells while sparing normal cells, possibly through the activation of specific signaling pathways involved in cell survival and death.

Study 1: Antimicrobial Activity

A study conducted on structurally similar compounds revealed that certain dibenzylpropionic acid derivatives exhibited significant antibacterial activity against Gram-positive bacteria. This opens avenues for further exploration into the antimicrobial potential of this compound.

Study 2: Neuroprotective Mechanisms

A research paper highlighted the neuroprotective effects of related compounds against glutamate-induced neurotoxicity in cultured neurons. The mechanism involved the inhibition of caspase-3 activation, a key player in apoptosis. This suggests a potential therapeutic application for this compound in neurodegenerative diseases.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Amino-2,2-dibenzyl-propionic acid hydrochloride?

- Methodology : The synthesis typically involves reductive amination or protection/deprotection strategies. For example, a primary amine can be protected using a benzyl group, followed by carboxylation and subsequent HCl salt formation. Reaction optimization may require anhydrous conditions and catalysts like Pd/C for hydrogenation steps. Purity can be enhanced via recrystallization using ethanol/water mixtures .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Use nitrogen atmospheres to prevent oxidation of sensitive intermediates.

Q. Which analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR Spectroscopy : Confirm structure (e.g., benzyl proton signals at δ 7.2–7.4 ppm, amine protons at δ 1.5–2.5 ppm) .

- HPLC/MS : Assess purity (>98%) and molecular ion peaks (e.g., [M+H]+ for MW validation) .

- Elemental Analysis : Verify C, H, N, and Cl content to confirm stoichiometry .

- Data Interpretation : Cross-reference with literature values for similar hydrochlorides to resolve ambiguities.

Q. What storage conditions ensure stability for long-term studies?

- Methodology : Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C. Desiccants like silica gel prevent hydrolysis. Regularly test stability via HPLC to detect degradation products (e.g., free amine or propionic acid derivatives) .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during asymmetric synthesis?

- Methodology :

- Chiral Resolution : Use (+)-10-camphorsulfonic acid to separate enantiomers via diastereomeric salt formation .

- Chiral Catalysts : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for stereoselective hydrogenation .

Q. How to resolve contradictions in spectroscopic data for derivatives?

- Methodology :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex derivatives (e.g., benzyl group coupling patterns) .

- X-ray Crystallography : Confirm absolute configuration if crystalline derivatives are obtainable .

- Isotopic Labeling : Use 13C-labeled precursors to trace metabolic or synthetic pathways in biological studies .

Q. What strategies are effective in designing derivatives for enzyme inhibition studies?

- Methodology :

- Structure-Activity Relationship (SAR) : Modify the benzyl groups or carboxylate moiety to enhance binding affinity. For example, introduce electron-withdrawing groups to stabilize enzyme-inhibitor interactions .

- Molecular Docking : Use software like AutoDock to predict binding modes with target enzymes (e.g., glutamate receptors or proteases) .

- Experimental Validation : Test inhibition kinetics (IC50) via fluorescence-based assays or surface plasmon resonance (SPR) .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity between batches?

- Methodology :

- Purity Reassessment : Quantify trace impurities (e.g., residual solvents) via GC-MS .

- Bioassay Reproducibility : Use standardized cell lines (e.g., HEK293 for receptor studies) and positive controls to minimize variability .

- Root Cause Analysis : Compare synthetic intermediates via LC-MS to identify divergent reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.